molecular formula C11H15BF4N2 B3040305 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate CAS No. 183743-89-7

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

Cat. No.: B3040305
CAS No.: 183743-89-7
M. Wt: 262.06 g/mol
InChI Key: AXRAQDJPUXKWBI-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is an organic salt of significant interest in advanced chemical research, primarily serving as a key precursor for N-heterocyclic carbenes (NHCs) . These stable carbenes are powerful organocatalysts, facilitating a range of transformations such as the benzoin condensation, which is a cornerstone reaction in synthetic organic chemistry for forming carbon-carbon bonds . The tetrafluoroborate (BF4-) anion imparts favorable properties such as low coordination tendency and enhanced stability, making this class of ionic liquids and salts suitable for applications in green chemistry and as reaction media . Beyond catalysis, benzimidazole-based molecular hybrids and conjugates are extensively investigated for their biological activities. While this specific molecule is not directly studied in the available literature, structural analogues demonstrate potent antibacterial and antifungal properties, highlighting the benzimidazole scaffold's broad utility in medicinal chemistry research for developing new therapeutic agents . This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity, purity, and suitability for their specific research application. All sales are final.

Properties

IUPAC Name

2-ethyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2.BF4/c1-4-11-12(2)9-7-5-6-8-10(9)13(11)3;2-1(3,4)5/h5-8H,4H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRAQDJPUXKWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=[N+](C2=CC=CC=C2N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Core Heterocycle Differences
  • Imidazolium vs. Benzimidazolium Salts :
    • 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) : A widely studied IL with a simple imidazole core. Its synthesis involves alkylation of methylimidazole followed by anion exchange with NaBF₄ .
    • 1-Butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate : Shares the benzimidazole core but substitutes butyl and ethyl groups. Synthesized via alkylation of benzimidazole followed by BF₄⁻ exchange .
    • Target Compound : The ethyl and methyl substituents on the benzimidazole core differentiate it from both imidazolium and bulkier benzimidazolium analogs.
Substituent Effects
  • 1-(2-Aminoethyl)-3-methylimidazolium tetrafluoroborate ([MIEA][BF₄]): Features an aminoethyl group, enabling applications in carbohydrate analysis due to its nucleophilic properties .
  • 1-(2-Ethoxy-2-oxoethyl)-3-methylimidazolium tetrafluoroborate : Contains an ester-functionalized side chain, altering solubility and reactivity compared to alkyl-substituted analogs .

Physicochemical Properties

Property 2-Ethyl-1,3-dimethyl-benzimidazolium BF₄⁻ [EMIM][BF₄] [BMIM][BF₄] 1-Butyl-3-ethyl-benzimidazolium BF₄⁻
Molecular Weight (g/mol) ~265 (estimated) 226.02 226.02 280.1
Melting Point (°C) Not reported 15 (liquid at RT) -8 (liquid at RT) 201–203 (dec.)
Thermal Stability (°C) >250 (estimated) 300–350 300–350 >250
Solubility Polar aprotic solvents Water-miscible Water-miscible Limited in water, soluble in CH₂Cl₂, DMSO
  • Thermal Stability : Benzimidazolium salts generally exhibit higher decomposition temperatures (>250°C) than imidazolium salts due to increased aromatic stabilization .
  • Viscosity : Benzimidazolium ILs are typically more viscous than imidazolium analogs, attributed to stronger π-π interactions .

Biological Activity

2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with ethyl and methyl substitutions. The tetrafluoroborate ion acts as a counterion in this ionic compound. The chemical structure can be represented as follows:

CxHyNzBF4\text{C}_x\text{H}_y\text{N}_z\text{BF}_4

where xx, yy, and zz represent the respective number of carbon, hydrogen, and nitrogen atoms in the molecular formula.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, this compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis64 µg/mL

These results indicate that the compound is particularly effective against E. coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Benzimidazole derivatives are also known for their anticancer properties. A study focusing on the cytotoxic effects of various benzimidazole compounds on human colorectal cancer cell lines revealed that this compound exhibited significant cytotoxicity.

Table 2: Cytotoxic Effects on Colorectal Cancer Cell Lines

CompoundIC50 (µM)
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazolium12.5
Control (DMSO)>100

The IC50 value of 12.5 µM indicates a strong cytotoxic effect compared to the control group, highlighting its potential as an anticancer agent.

The mechanism by which 2-ethyl-1,3-dimethyl-3H-benzo[d]imidazolium exerts its biological effects is believed to involve the inhibition of key enzymes associated with microbial growth and cancer cell proliferation. For instance, studies suggest that it may inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism.

Table 3: Inhibition of α-glucosidase Activity

CompoundIC50 (µM)
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazolium70.6
Acarbose (Standard)750

The significantly lower IC50 value compared to acarbose indicates a higher potency in inhibiting α-glucosidase activity.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various benzimidazole derivatives against bacterial infections in patients with chronic wounds, the inclusion of 2-ethyl-1,3-dimethyl-3H-benzo[d]imidazolium tetrafluoroborate showed promising results in reducing bacterial load and promoting healing.

Case Study 2: Cancer Treatment

A preclinical study evaluated the use of this compound in combination with standard chemotherapy agents in colorectal cancer models. The findings suggested enhanced efficacy and reduced side effects when used alongside traditional treatments.

Q & A

Q. What are the established synthetic routes for preparing 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via anion exchange or metathesis reactions. A common approach involves reacting a halide salt of the benzimidazolium cation (e.g., chloride or bromide) with silver tetrafluoroborate (AgBF₄) or sodium tetrafluoroborate (NaBF₄) in polar solvents like acetonitrile or water. For example, details a similar synthesis for [bmim]BF₄ using HBF₄ and dichloromethane extraction. To optimize purity:
  • Use stoichiometric excess of HBF₄ to ensure complete anion exchange.
  • Purify via repeated solvent washing (e.g., dichloromethane for organic impurities) and recrystallization.
  • Validate purity using NMR (¹H, ¹³C) and ion chromatography .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve cation-anion interactions and confirm counterion identity (e.g., tetrafluoroborate vs. impurities like chloride). and highlight its use for analogous benzimidazolium salts .
  • NMR spectroscopy : ¹H NMR identifies alkyl chain integration (e.g., ethyl vs. methyl substituents), while ¹⁹F NMR confirms BF₄⁻ presence.
  • FTIR : Detect characteristic B-F stretching vibrations (~1050 cm⁻¹) and imidazolium ring modes .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect purification?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water or ether. For purification:
  • Use solvent-antisolvent pairs (e.g., acetonitrile with diethyl ether) for recrystallization.
  • Monitor solubility trends using Hansen solubility parameters to minimize co-solvent impurities .

Advanced Research Questions

Q. How does the benzimidazolium core influence the thermal stability and electrochemical window compared to imidazolium-based ionic liquids?

  • Methodological Answer : Benzimidazolium cations exhibit higher thermal stability due to extended π-conjugation and rigid aromaticity. To assess this:
  • Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) at 10°C/min.
  • Compare cyclic voltammetry (CV) results in anhydrous acetonitrile to determine oxidative stability. suggests benzimidazolium salts may have wider electrochemical windows than imidazolium analogues .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s catalytic activity in acid-catalyzed reactions?

  • Methodological Answer : Substituent steric/electronic effects alter Lewis acidity and catalytic efficiency. For systematic analysis:
  • Synthesize derivatives with varying alkyl chain lengths (e.g., ethyl, butyl).
  • Measure Hammett acidity using UV-Vis probes (e.g., Nile Red) or ³¹P NMR with triethylphosphine oxide.
  • Benchmark catalytic performance in model reactions (e.g., esterification) against control ILs .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or hydration. To address:
  • Validate purity via elemental analysis and ion chromatography.
  • Perform differential scanning calorimetry (DSC) under controlled humidity.
  • Compare data with structurally similar salts (e.g., 1-Butyl-3-methylimidazolium BF₄ in ) to identify trends .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Optimize geometry using B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices.
  • Simulate interaction energies with substrates (e.g., CO₂ for capture studies) via molecular dynamics (MD).
  • Cross-validate with experimental kinetics (e.g., Arrhenius plots) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Reactant of Route 2
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2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate

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